![molecular formula C22H12Cl4N2O4 B1680235 1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene CAS No. 1618672-71-1](/img/structure/B1680235.png)
1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene
Descripción general
Descripción
1,5-Bis[(E)-2-(3,4-dichlorophenyl)vinyl]-2,4-dinitrobenzene, also known as NSC 636819, is a chemical compound with the molecular formula C22H12Cl4N2O4 . It is also referred to by other synonyms such as 1,5-Bis[(1E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:C1=CC(=C(C=C1C=CC2=CC(=C(C=C2N+[O-])N+[O-])C=CC3=CC(=C(C=C3)Cl)Cl)Cl)Cl O=N(=O)C1C=C(C(=CC=1/C=C/C1C=C(Cl)C(Cl)=CC=1)C=CC1C=C(Cl)C(Cl)=CC=1)N(=O)=O .
Aplicaciones Científicas De Investigación
Histone Demethylase Inhibition
NSC636819 is a competitive and selective inhibitor of KDM4A/KDM4B . These enzymes are histone demethylases, which play a crucial role in the regulation of gene expression. By inhibiting these enzymes, NSC636819 can affect the methylation status of histones, thereby influencing gene expression .
Prostate Cancer Research
NSC636819 has shown potential as a progression factor for prostate cancer . It has been found to induce apoptosis in LNCaP prostate cancer cells in vitro . This suggests that NSC636819 could be used in the research and treatment of prostate cancer .
Regulation of Androgen-Responsive Genes
In addition to its effects on histone demethylation, NSC636819 also negatively regulates androgen-responsive genes . This means it could potentially be used in the research of diseases that are influenced by androgens, such as certain types of cancer .
Oncogene Regulation
NSC636819 has been shown to down-regulate several oncogenes, including IGF1R, FGFR3, CCNE2, AURKA, and AURKB . This suggests that it could be used in the research of various types of cancer, not just prostate cancer .
Tumor Suppressor Gene Upregulation
Conversely, NSC636819 has been found to up-regulate the RB1 and CDH1 tumor suppressor genes . This could make it a valuable tool in the research of cancers where these genes are downregulated .
Potential Therapeutic Applications
Given its effects on histone demethylation, gene regulation, and apoptosis, NSC636819 could potentially be used in the development of new cancer therapies . However, more research would be needed to fully understand its mechanisms of action and potential side effects .
Mecanismo De Acción
Target of Action
NSC636819, also known as “1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene” or “1,5-Bis[(1E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene”, is a competitive and selective inhibitor of KDM4A/KDM4B . These are potential progression factors for prostate cancer .
Mode of Action
NSC636819 acts as a competitive inhibitor of KDM4A and KDM4B, blocking their demethylating activity toward H3K9me3 . It associates with E2F1 on target gene promoters, enhancing E2F1 chromatin binding and transcriptional activity .
Biochemical Pathways
The pyruvate dehydrogenase kinases (PDKs) PDK1 and PDK3 are direct targets of KDM4A and E2F1, modulating the switch between glycolytic metabolism and mitochondrial oxidation . Downregulation of KDM4A leads to elevated activity of pyruvate dehydrogenase and mitochondrial oxidation .
Pharmacokinetics
It is known that the compound is cell permeable , and it is soluble in DMSO .
Result of Action
NSC636819 effectively induces apoptosis in LNCaP prostate cancer cells . It up-regulates RB1 and CDH1 tumor suppressor genes and down-regulates IGF1R, FGFR3, CCNE2, AURKA, and AURKB oncogenes .
Propiedades
IUPAC Name |
1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl4N2O4/c23-17-7-3-13(9-19(17)25)1-5-15-11-16(22(28(31)32)12-21(15)27(29)30)6-2-14-4-8-18(24)20(26)10-14/h1-12H/b5-1+,6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZPXBXVBQSBDG-IJIVKGSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C=CC3=CC(=C(C=C3)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])/C=C/C3=CC(=C(C=C3)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-fluorophenyl)-3-[(3S)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]urea](/img/structure/B1680153.png)

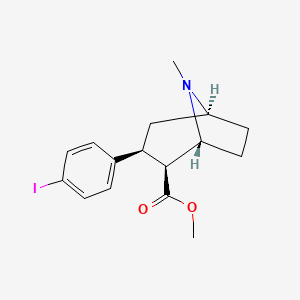

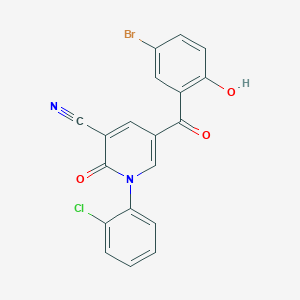
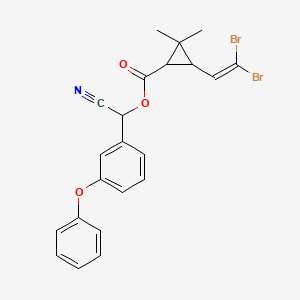
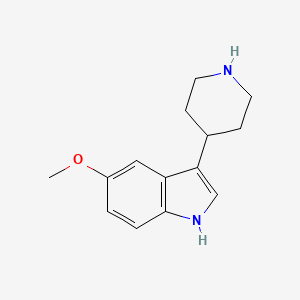
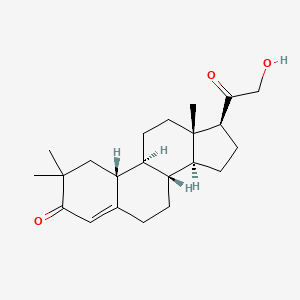
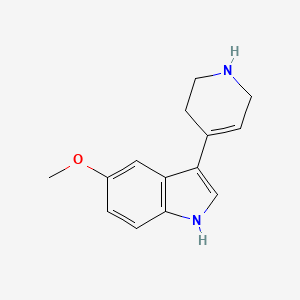
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-2-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1680168.png)
![1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine](/img/structure/B1680170.png)
![n,n-Dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine](/img/structure/B1680171.png)
![3-(cyclopropanecarbonyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1680173.png)
![3-(cyclopropanecarbonyl)-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1680174.png)